1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets due to their diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a necessary component for bacterial growth .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can also vary greatly. Factors such as solubility, stability, and metabolic rate can all affect a compound’s bioavailability .
Result of Action
The result of a thiazole derivative’s action can depend on its specific target and mode of action. For example, if a thiazole derivative acts as an antimicrobial, the result of its action would be the death or inhibition of the growth of microbes .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific structure of the thiazole derivative and the type of cell it interacts with .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione at different dosages in animal models have not been studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-3-28-15-6-4-5-14(12-15)19-18-20(26)16-11-13(2)7-8-17(16)29-21(18)22(27)25(19)23-24-9-10-30-23/h4-12,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAEOVLFOGBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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